

# Application Notes and Protocols for Far-Red DNA Staining of Fixed Cells

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## Compound of Interest

Compound Name: DB775

Cat. No.: B15601299

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## Introduction

While a specific DNA stain with the designation "**DB775**" was not identified in available resources, it is likely that this refers to a fluorescent DNA probe with an emission maximum around 775 nm, placing it in the far-red to near-infrared spectrum. Staining cellular DNA is a fundamental technique for visualizing the nucleus, analyzing cell cycle distribution, and normalizing cell numbers in fluorescence microscopy and high-content screening. Far-red DNA stains offer significant advantages over traditional UV or blue-excitable dyes like DAPI and Hoechst, including reduced phototoxicity, minimal spectral overlap with common fluorophores (e.g., GFP, FITC, RFP), and lower cellular autofluorescence, leading to an improved signal-to-noise ratio.

This document provides a detailed protocol for staining the nuclei of fixed cells using a representative far-red, cell-permeant DNA dye. The methodologies and principles described are broadly applicable to other similar dyes.

## Commercially Available Far-Red DNA Stains for Fixed Cells

Several far-red DNA stains are available for staining fixed cells. The choice of dye may depend on the specific application, instrumentation, and desired spectral properties. Below is a summary of some common options.

| Dye Name              | Excitation Max (nm) | Emission Max (nm)           | Cell Permeability | Notes   |
|-----------------------|---------------------|-----------------------------|-------------------|---|
| DRAQ5™                | ~647                | ~681 (can be detected >700) | Permeant          | Stains both live and fixed cells; stoichiometric to DNA content.[1]<br>[2]    |
| RedDot™2              | 662                 | 694                         | Impermeant        | Specifically stains the nuclei of fixed and permeabilized cells.[3]           |
| BioTracker NIR694     | 662                 | 694                         | Impermeant        | Nuclear-specific in fixed and permeabilized cells without RNase treatment.[4] |
| Far-Red Nuclear Stain | Not specified       | Far-red                     | Permeant          | Fluorogenic, exhibiting low background until bound to DNA.[5]                 |

## Experimental Protocols

This section provides a detailed protocol for staining the DNA of adherent cells grown on coverslips using a far-red DNA stain. The protocol is divided into three main stages: cell preparation and fixation, permeabilization, and DNA staining.

### I. Materials and Reagents

- Adherent cells cultured on sterile glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4

- 4% Paraformaldehyde (PFA) in PBS (freshly prepared)
- 0.1% Triton X-100 in PBS
- Far-Red DNA Stain Stock Solution (e.g., DRAQ5™ at 5 mM in DMSO)
- Staining Buffer (e.g., PBS)
- Mounting Medium (antifade)
- Glass microscope slides

## II. Cell Preparation and Fixation

- Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
- Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any remaining media.
- Fixation: Add 4% PFA in PBS to the cells, ensuring the coverslip is fully submerged. Incubate for 15-20 minutes at room temperature.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove residual fixative.

## III. Permeabilization

This step is crucial for allowing the DNA stain to access the nucleus, especially for dyes that are not highly cell-permeant or when performing co-staining for intracellular targets.

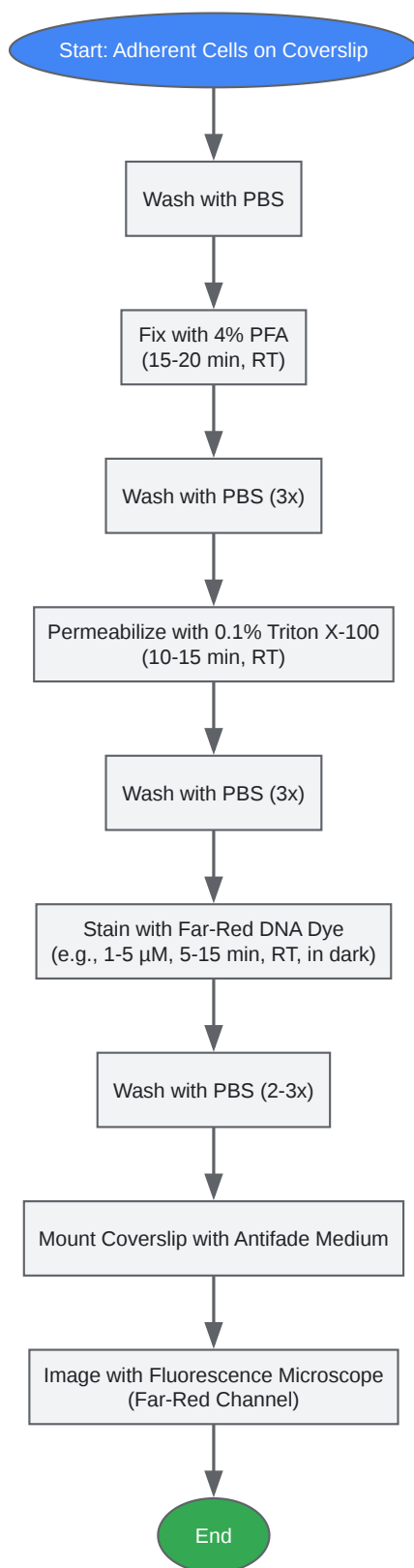
- Permeabilization: Add 0.1% Triton X-100 in PBS to the fixed cells.
- Incubation: Incubate for 10-15 minutes at room temperature.
- Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

## IV. Far-Red DNA Staining

- **Prepare Staining Solution:** Dilute the far-red DNA stain stock solution to the desired working concentration in PBS. The optimal concentration should be determined empirically, but a starting concentration of 1-5  $\mu\text{M}$  is often suitable for dyes like DRAQ5™.
- **Staining:** Add the diluted staining solution to the cells on the coverslip and incubate for 5-15 minutes at room temperature, protected from light.
- **Washing:** Aspirate the staining solution and wash the cells 2-3 times with PBS.
- **Mounting:** Mount the coverslip onto a glass microscope slide with a drop of antifade mounting medium.
- **Sealing:** Seal the edges of the coverslip with clear nail polish to prevent drying.
- **Imaging:** The slide is now ready for imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

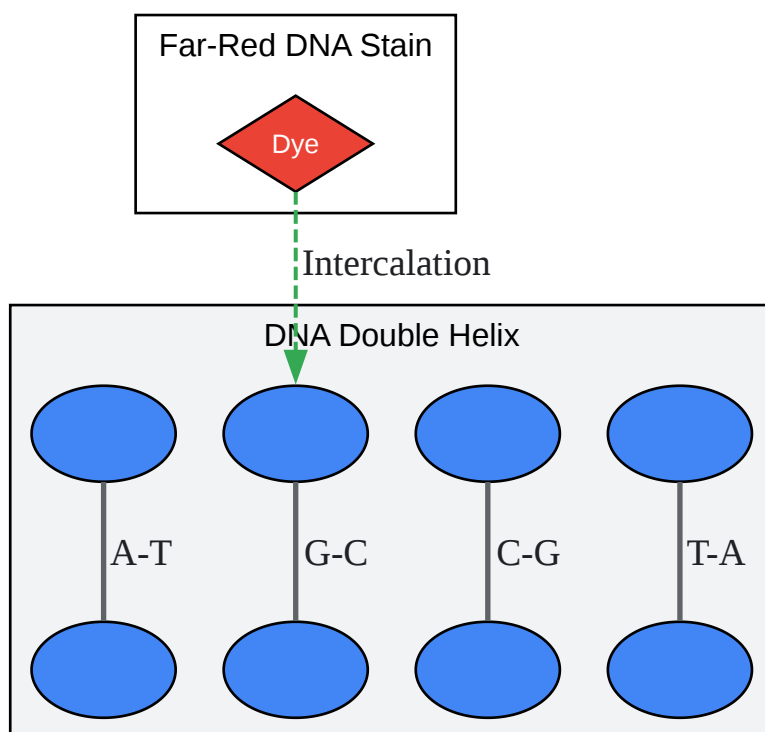
## Visualization and Data Interpretation

The following diagrams illustrate the experimental workflow and the underlying principle of DNA staining.



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Caption: Experimental workflow for staining fixed cells with a far-red DNA dye.



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Caption: Principle of DNA staining via intercalation of a fluorescent dye.

## Troubleshooting

- Weak or No Signal:
  - Increase the concentration of the DNA stain.
  - Increase the incubation time.
  - Ensure proper permeabilization.
  - Check that the correct filter sets are being used for imaging.
- High Background:
  - Decrease the concentration of the DNA stain.
  - Ensure adequate washing after staining.

- Use a high-quality antifade mounting medium.
- Photobleaching:
  - Minimize exposure of the sample to the excitation light.
  - Use a fresh antifade mounting medium.
  - Acquire images using the lowest possible laser power and shortest exposure time.

## Conclusion

Staining the DNA of fixed cells with far-red fluorescent dyes is a powerful technique that facilitates multicolor imaging with reduced spectral overlap and phototoxicity. While the specific dye "**DB775**" was not identified, several excellent alternatives with similar spectral properties are available. The protocol provided here serves as a robust starting point for achieving high-quality nuclear staining in fixed cells for a wide range of fluorescence microscopy applications. Researchers and drug development professionals can leverage this method for accurate cellular analysis and visualization.

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